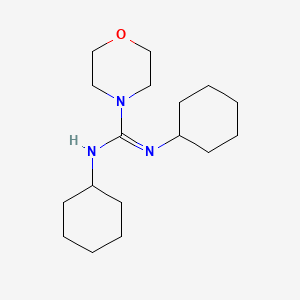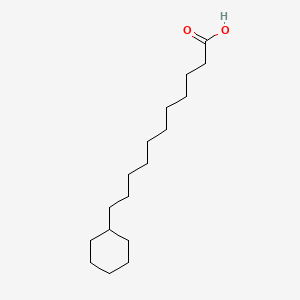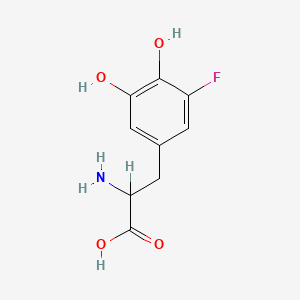
2-Bromo-5-(tert-butyl)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(tert-butyl)isophthalic acid is a derivative of benzenedicarboxylic acid. This compound is characterized by the presence of a bromine atom and a tert-butyl group attached to the benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(tert-butyl)isophthalic acid typically involves the bromination of 1,3-benzenedicarboxylic acid derivatives. The reaction is carried out under controlled conditions using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(tert-butyl)isophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Esterification and Amidation: The carboxylic acid groups can react with alcohols or amines to form esters or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Esterification: Formation of esters.
Amidation: Formation of amides.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(tert-butyl)isophthalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, coatings, and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(tert-butyl)isophthalic acid depends on its chemical structure and the specific reactions it undergoes. The bromine atom and tert-butyl group influence its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and participate in hydrogen bonding and π-π interactions with other aromatic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalic Acid (1,2-Benzenedicarboxylic Acid): Differentiated by the position of carboxylic acid groups.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Lacks the bromine and tert-butyl substituents.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid): Carboxylic acid groups are in the para position.
Uniqueness
2-Bromo-5-(tert-butyl)isophthalic acid is unique due to the presence of both bromine and tert-butyl groups, which impart distinct chemical properties and reactivity compared to other benzenedicarboxylic acid derivatives .
Eigenschaften
IUPAC Name |
2-bromo-5-tert-butylbenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-12(2,3)6-4-7(10(14)15)9(13)8(5-6)11(16)17/h4-5H,1-3H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAYOMJBHRYFOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(=O)O)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330796 |
Source


|
| Record name | 1,3-Benzenedicarboxylic acid, 2-bromo-5-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64395-03-5 |
Source


|
| Record name | 1,3-Benzenedicarboxylic acid, 2-bromo-5-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1203181.png)






![Decasodium;[(2R,3R,4S,5S)-1-oxo-1-[3-[[(2R,3R,4S,5S)-2,3,4,5,6-pentasulfonatooxyhexanoyl]amino]propylamino]-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1203190.png)

![N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide](/img/structure/B1203194.png)


